molecular formula C34H35N3O7 B6297866 Fmoc-Lys(DMACA)-OH CAS No. 934961-96-3

Fmoc-Lys(DMACA)-OH

Cat. No.: B6297866
CAS No.: 934961-96-3
M. Wt: 597.7 g/mol
InChI Key: SGUIXMIVPQTMAT-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(DMACA)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-(4-(dimethylamino)phenylazo)benzoic acid, is a derivative of lysine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of the Fmoc protecting group, which is widely used in peptide chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(DMACA)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is followed by the introduction of the DMACA moiety. The process generally includes the following steps:

    Protection of Lysine: The lysine amino group is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Introduction of DMACA: The DMACA moiety is introduced by reacting the Fmoc-protected lysine with 4-(dimethylamino)phenylazo)benzoic acid under appropriate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys(DMACA)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) are used in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products Formed:

    Deprotected Lysine Derivative: Removal of the Fmoc group yields the free amino group of lysine.

    Peptide Products: Coupling reactions result in the formation of peptide chains.

Scientific Research Applications

Fmoc-Lys(DMACA)-OH has a wide range of applications in scientific research:

    Peptide Synthesis: It is extensively used in the synthesis of peptides, particularly in solid-phase peptide synthesis.

    Fluorescent Probes: The DMACA moiety imparts fluorescence, making the compound useful in the development of fluorescent probes for biological imaging.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules for research purposes.

    Drug Development: It is employed in the synthesis of peptide-based drugs and in the study of peptide interactions with biological targets.

Mechanism of Action

The mechanism of action of Fmoc-Lys(DMACA)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The DMACA moiety can interact with biological molecules through fluorescence, aiding in imaging and detection applications.

Comparison with Similar Compounds

    Fmoc-Lys(5-Fam)-OH: This compound is similar in structure but contains a 5-carboxyfluorescein moiety instead of DMACA. It is used in fluorescence-based applications.

    Fmoc-Lys(Dabcyl)-OH: This derivative contains a Dabcyl quencher and is used in fluorescence resonance energy transfer (FRET) assays.

Uniqueness: Fmoc-Lys(DMACA)-OH is unique due to the presence of the DMACA moiety, which provides distinct fluorescence properties. This makes it particularly useful in applications requiring fluorescent labeling and detection.

Properties

IUPAC Name

(2S)-6-[[2-[7-(dimethylamino)-2-oxochromen-4-yl]acetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O7/c1-37(2)22-14-15-23-21(18-32(39)44-30(23)19-22)17-31(38)35-16-8-7-13-29(33(40)41)36-34(42)43-20-28-26-11-5-3-9-24(26)25-10-4-6-12-27(25)28/h3-6,9-12,14-15,18-19,28-29H,7-8,13,16-17,20H2,1-2H3,(H,35,38)(H,36,42)(H,40,41)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUIXMIVPQTMAT-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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